(2R)-2-hydroxy-3-(phosphonooxy)propyl hexadecanoate
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Overview
Description
1-palmitoyl-sn-glycerol 3-phosphate is a 1-acyl-sn-glycerol 3-phosphate having palmitoyl as the acyl group. It is a 1-acyl-sn-glycerol 3-phosphate and a 1-palmitoylglycerol 3-phosphate. It is a conjugate acid of a 1-palmitoyl-sn-glycerol 3-phosphate(2-).
Scientific Research Applications
Synthesis and Chemical Properties
- (2R)-2-hydroxy-3-(phosphonooxy)propyl hexadecanoate and its derivatives have been synthesized and characterized for various applications. For instance, the synthesis of [2S-2-2H]- and [2R-2-2H]hexadecanoic acids was achieved with high isotopic and optical purity, showcasing the compound's potential in chemical research (Tulloch, 1982).
Antiviral Research
- Compounds related to this compound show strong in vitro activity against DNA viruses, highlighting their significance in antiviral research. This was demonstrated in the synthesis of ester prodrugs with alkyl, alkoxyalkyl, or acyloxyalkyl ester groups, which resulted in an increase in antiviral activity (Krečmerová et al., 2007).
Metal-ion Binding Properties
- The metal-ion binding properties of (S)-1-[3-hydroxy-2-(phosphonomethoxy)propyl]cytosine (HPMPC; Cidofovir), a compound structurally similar to this compound, have been studied, demonstrating its utility in understanding the interactions of such compounds with metal ions (Blindauer et al., 2017).
Enzymatic Formation and Isolation
- Enzymatic formation and isolation of (2R)-hydroxy-hexadecanoic acid, a compound related to this compound, from marine algae have been reported, highlighting its potential in enzymatic studies and marine biology (Kajiwara et al., 1991).
Synthetic Applications
- The H-phosphinate derivative (R)-9-[2-(hydroxyphosphinylmethoxy)propyl]adenine, structurally related to this compound, has been identified as a versatile synthetic intermediate in the preparation of various phosphonate series, underlining its importance in synthetic chemistry (Roux et al., 2014).
Properties
Molecular Formula |
C19H39O7P |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
[(2R)-2-hydroxy-3-phosphonooxypropyl] hexadecanoate |
InChI |
InChI=1S/C19H39O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(21)25-16-18(20)17-26-27(22,23)24/h18,20H,2-17H2,1H3,(H2,22,23,24)/t18-/m1/s1 |
InChI Key |
YNDYKPRNFWPPFU-GOSISDBHSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)O |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)O |
Synonyms |
1-palmitoyl-lysophosphatidic acid 1-palmitoyl-lysophosphatidic acid, (R)-isomer 1-palmitoyl-lysophosphatidic acid, sodium salt, (R)-isomer 1-palmitoyl-rac-glycerol 3-phosphate 1-palmitoyl-sn-glycerol 3-phosphate PLPA |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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